REACTION_CXSMILES
|
O[CH2:2][O:3][C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.B(F)(F)F.[CH3:16][CH2:17][O:18][CH2:19]C.C(OCC)(=[O:23])C>ClCCl>[CH3:2][O:3][C:4](=[O:11])[C:5]1[CH:10]=[CH:9][C:8]([CH2:19][O:18][CH2:17][CH2:16][OH:23])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
OCOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
510 μL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at −5° C. for 35 minutes under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
brought to −5° C
|
Type
|
CUSTOM
|
Details
|
A dewar condenser (also flame-dried)
|
Type
|
ADDITION
|
Details
|
containing a dry ice/acetone bath (−78° C.)
|
Type
|
ADDITION
|
Details
|
was added (˜55 drops)
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
to remove any excess ethylene oxide gas
|
Type
|
ADDITION
|
Details
|
The reaction was then diluted with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (4:1 pentane:ethyl acetate)
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)COCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |